molecular formula C17H21N3O B275952 N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine

Cat. No. B275952
M. Wt: 283.37 g/mol
InChI Key: UNQFMQXJLYGCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as CPPHA, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.

Mechanism of Action

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in the regulation of various physiological and pathological processes, including synaptic plasticity, learning, memory, and drug addiction. N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine binds to the allosteric site of mGluR5 and prevents the activation of the receptor by its endogenous ligand glutamate. This results in the inhibition of downstream signaling pathways and the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have various biochemical and physiological effects in different experimental models. For example, N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to reduce the release of glutamate and dopamine in the brain, which are neurotransmitters involved in the regulation of synaptic plasticity and reward-related behavior. N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has also been shown to reduce the expression of immediate-early genes such as c-Fos and Arc, which are involved in the regulation of synaptic plasticity and learning and memory. Additionally, N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in the regulation of neuroinflammation.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of mGluR5, which allows for the specific investigation of the role of this receptor in different physiological and pathological conditions. Another advantage is that N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to be effective in reducing drug-seeking behavior and anxiety-like behavior in animal models, which suggests its potential therapeutic applications. However, one limitation is that N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has relatively low solubility in water, which may limit its use in certain experimental protocols. Additionally, N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have off-target effects on other receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the investigation of N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine and mGluR5. One direction is the investigation of the role of mGluR5 in the regulation of neuroinflammation and neurodegeneration, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of the potential therapeutic applications of N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine in the treatment of neuropsychiatric disorders such as drug addiction, anxiety, and depression. Additionally, the development of more selective and potent mGluR5 antagonists may improve the specificity and efficacy of experimental and therapeutic applications.

Synthesis Methods

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine can be synthesized using a two-step procedure. The first step involves the reaction of cyclohexylamine with 3-bromobenzaldehyde to form N-cyclohexyl-3-benzylideneamine. The second step involves the reaction of N-cyclohexyl-3-benzylideneamine with 2-pyrimidinyloxyboronic acid to form N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine. The purity of N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine can be confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used in various scientific research studies to investigate the role of mGluR5 in different physiological and pathological conditions. For example, N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used to study the involvement of mGluR5 in the regulation of synaptic plasticity, learning, and memory. It has also been used to investigate the role of mGluR5 in drug addiction, anxiety, depression, and other neuropsychiatric disorders. N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to be effective in reducing drug-seeking behavior and anxiety-like behavior in animal models.

properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C17H21N3O/c1-2-7-15(8-3-1)20-13-14-6-4-9-16(12-14)21-17-18-10-5-11-19-17/h4-6,9-12,15,20H,1-3,7-8,13H2

InChI Key

UNQFMQXJLYGCMG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)OC3=NC=CC=N3

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)OC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.